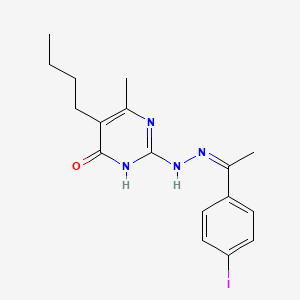![molecular formula C14H19N3O B6069785 N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B6069785.png)
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide, also known as NEB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzimidazole derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide is not fully understood. However, it has been suggested that N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide exerts its biological effects by modulating various signaling pathways and cellular processes. For example, N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been found to have various biochemical and physiological effects. For example, N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been shown to:
1. Inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
2. Modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
3. Increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase.
4. Decrease the production of reactive oxygen species, which are involved in oxidative stress.
5. Modulate the activity of various neurotransmitters, such as dopamine and acetylcholine.
Advantages and Limitations for Lab Experiments
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has several advantages as a tool for scientific research. For example, it is relatively easy to synthesize and has been found to have low toxicity in animal models. N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide is also stable under various environmental conditions, making it suitable for use in a wide range of experiments. However, there are also some limitations to the use of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide. For example, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide. For example, further studies are needed to elucidate the exact mechanism of action of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide. Additionally, more research is needed to determine the optimal dosage and administration route for N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide in various experimental models. Further studies are also needed to explore the potential applications of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide in the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, more research is needed to develop new derivatives of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide with improved pharmacological properties.
Synthesis Methods
The synthesis of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide involves the reaction of 1-ethyl-2-nitrobenzene with 3-bromopropylamine hydrobromide in the presence of sodium hydride. The resulting intermediate is then treated with acetic anhydride to obtain N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide. The purity of the compound can be increased by recrystallization from ethanol.
Scientific Research Applications
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to have a wide range of applications, including:
1. Antimicrobial activity: N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been found to have antimicrobial activity against various bacteria and fungi.
2. Anticancer activity: N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
3. Neuroprotective activity: N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been found to protect against neurotoxicity induced by various agents.
4. Anti-inflammatory activity: N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been shown to have anti-inflammatory activity in various animal models.
5. Antioxidant activity: N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide has been found to have antioxidant activity in vitro and in vivo.
properties
IUPAC Name |
N-[3-(1-ethylbenzimidazol-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-17-13-8-5-4-7-12(13)16-14(17)9-6-10-15-11(2)18/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVDHFAYEOTKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6069721.png)
![4-(2-chlorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069729.png)
![ethyl (2-{[2-methoxy-4-(methylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6069732.png)
methanone](/img/structure/B6069734.png)
![N-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide](/img/structure/B6069740.png)
![5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B6069746.png)


![N-[(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-3-phenylpropanamide](/img/structure/B6069764.png)
![1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B6069768.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B6069796.png)
![ethyl 4-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6069803.png)
